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Compound of Interest

Compound Name: Anthraflavic acid

Cat. No.: B191064

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anthraflavic acid, a naturally
occurring anthraquinone with significant potential in various research and drug development
applications. This document details its chemical identity, molecular structure, and key biological
activities, supported by quantitative data and detailed experimental methodologies.

Core Data: Chemical Identity and Physicochemical
Properties

Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a secondary metabolite
found in various plant species. Its chemical and physical properties are summarized below.
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Property Value Reference
CAS Number 84-60-6 [1112]
Molecular Formula C14HsOa [3114]
Molecular Weight 240.21 g/mol [31[4]
2,6-dihydroxyanthracene-9,10-
IUPAC Name _ [5]
dione

Anthraflavin, 2,6-
Synonyms , _ [5]
Dihydroxyanthraquinone

Light yellow to brown
Appearance [6]
powder/crystals

Melting Point >330 °C [6]

B Slightly soluble in water and
Solubility . _ [7]
acetonitrile. Soluble in DMSO.

Molecular Structure:

l=.Chemical structure of anthraflavic acid

Biological Activity and Quantitative Data

Anthraflavic acid exhibits a range of biological activities, including anticancer, enzyme
inhibitory, and antimutagenic effects. The following tables summarize key quantitative data from
various studies.

Anticancer Activity: Cytotoxicity in Breast Cancer Cell
Lines

Anthraflavic acid has demonstrated cytotoxic effects against a panel of human breast cancer
cell lines. The half-maximal inhibitory concentration (ICso) values are presented below.
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Cell Line ICso0 (pg/mL) ICs0 (M)
MCF-7 159 ~662
CAMA-1 193 ~803
SK-BR-3 253 ~1053
MDA-MB-231 156 ~649
AU565 241 ~1003

Hs 281.T 218 ~907

Data sourced from Zhao et al. (2021).[8]

Enzyme Inhibition

Anthraflavic acid is a known inhibitor of several enzymes, including a-amylase and

cytochrome P450 enzymes.

Inhibition
Target Enzyme Value Reference
Parameter
o-Amylase ICso 198.3 nM [9]
Estrogen Receptor a
Ki 0.31 uM [10]
(ERq)
Estrogen Receptor
J ptor B Ki 0.69 pM [10]
(ERB)
Cytochrome P448 o
Potent Inhibitor - [11][12]

(CYP1A2)

Signaling Pathways and Mechanisms of Action

Anthraflavic acid exerts its biological effects through various molecular mechanisms, including
the inhibition of metabolic activation of mutagens and potential modulation of hormone receptor

signaling and apoptosis.
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Inhibition of Mutagen Activation by Cytochrome P450

Anthraflavic acid is a potent inhibitor of cytochrome P448 (a member of the CYP1A family), an
enzyme responsible for the metabolic activation of certain pro-mutagens, such as 2-amino-3-
methylimidazo[4,5-flquinoline (IQ), a food-borne carcinogen.[11][12] By inhibiting this activation
step, anthraflavic acid reduces the formation of mutagenic metabolites.

Inhibition of 1Q Mutagenesis by Anthraflavic Acid
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Caption: Inhibition of IQ mutagen activation by anthraflavic acid.

Potential Modulation of Estrogen Receptor Signaling
and Anticancer Effects

Anthraflavic acid binds to both estrogen receptor alpha (ERa) and beta (ER[3), suggesting a
potential role in modulating estrogen-mediated signaling pathways, which are often
dysregulated in breast cancer.[10] While the precise downstream effects of anthraflavic acid
on ER signaling are still under investigation, its cytotoxic activity in breast cancer cells points
towards an antagonistic or modulatory role that contributes to its anticancer effects, potentially

leading to apoptosis.
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Potential Anticancer Mechanism of Anthraflavic Acid
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Caption: Logical relationship of anthraflavic acid's anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is adapted from a study investigating the anti-breast carcinoma properties of
anthraflavic acid.[8]

Objective: To determine the cytotoxic effects of anthraflavic acid on breast cancer cell lines.
Materials:

e Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
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e Human Umbilical Vein Endothelial Cells (HUVECSs) as a normal cell control
e« DMEM (Dulbecco's Modified Eagle Medium)

e FBS (Fetal Bovine Serum), 10%

» Penicillin-Streptomycin solution (1%)

e Antimycotic solution

« Anthraflavic acid (dissolved in a suitable solvent, e.g., DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o 96-well plates
e Spectrophotometer (plate reader)
Procedure:

o Cell Seeding: Seed the breast cancer cells and HUVECs in 96-well plates at a density of 1 x
104 cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and
antimycotic solution.

 Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO: for 24 hours
to allow for cell attachment.

o Treatment: Prepare serial dilutions of anthraflavic acid (e.g., 0-1000 pg/mL) in the culture
medium. Remove the old medium from the wells and add 100 pL of the medium containing
different concentrations of anthraflavic acid. Include a vehicle control (medium with the
solvent used to dissolve anthraflavic acid).

 Incubation: Incubate the plates for another 24 or 48 hours at 37°C.

o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL) to each well
and incubate for 4 hours at 37°C.
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e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

» Calculation: Calculate the percentage of cell viability using the following formula: Cell
Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

e |Cso Determination: The ICso value, the concentration of anthraflavic acid that inhibits 50%
of cell growth, can be determined by plotting cell viability against the logarithm of the drug
concentration and fitting the data to a dose-response curve.

o-Amylase Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory effect of
anthraflavic acid on a-amylase.[9]

Objective: To determine the in vitro inhibitory activity of anthraflavic acid against a-amylase.

Materials:

Porcine pancreatic a-amylase solution

o Starch solution (1% w/v in buffer)

» Anthraflavic acid at various concentrations
e Acarbose (as a positive control)

¢ Dinitrosalicylic acid (DNSA) color reagent

e Phosphate buffer (pH 6.9)

e Spectrophotometer

Procedure:

e Reaction Mixture Preparation: In a test tube, pre-incubate 0.5 mL of anthraflavic acid
solution (at different concentrations) or acarbose with 0.5 mL of a-amylase solution at 25°C
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for 10 minutes.

« Initiation of Reaction: Add 0.5 mL of the starch solution to the mixture to start the reaction.
 Incubation: Incubate the reaction mixture at 25°C for 10 minutes.

» Termination of Reaction: Stop the reaction by adding 1.0 mL of DNSA color reagent.

o Color Development: Incubate the mixture in a boiling water bath for 5 minutes.

e Cooling and Dilution: Cool the tubes to room temperature and dilute the reaction mixture with
distilled water to a final volume of 10 mL.

o Absorbance Measurement: Measure the absorbance at 540 nm against a blank (distilled
water).

o Calculation: The a-amylase inhibitory activity is expressed as percentage inhibition and
calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) /
Absorbance of control] x 100

e |Cso Determination: The ICso value is determined from a plot of percent inhibition versus the
logarithm of the inhibitor concentration.

Antioxidant Activity Assays

Standard methods to evaluate the antioxidant capacity of compounds like anthraflavic acid
include the DPPH and ABTS radical scavenging assays.

Objective: To measure the free radical scavenging capacity of anthraflavic acid.

Materials:

DPPH solution (0.1 mM in methanol)

Anthraflavic acid at various concentrations

Ascorbic acid or Trolox (as a positive control)

Methanol
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e Spectrophotometer
Procedure:

e Reaction Setup: Mix 0.5 mL of various concentrations of anthraflavic acid solution with 1
mL of the methanolic DPPH solution.

e Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

o Absorbance Measurement: Measure the absorbance at 517 nm. A control is prepared using
methanol instead of the sample.

o Calculation: The scavenging activity is calculated using the formula: Scavenging (%) =
[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Objective: To assess the radical scavenging activity of anthraflavic acid against the ABTS
radical cation.

Materials:

e ABTS solution (7 mM in water)

o Potassium persulfate solution (2.45 mM in water)
» Ethanol or methanol

» Anthraflavic acid at various concentrations

» Ascorbic acid or Trolox (as a positive control)

e Spectrophotometer

Procedure:

o ABTS Radical Cation Generation: Mix the ABTS and potassium persulfate solutions in a 2:1
ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to
generate the ABTS radical cation (ABTSe+).
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e Working Solution Preparation: Before use, dilute the ABTSe+ solution with ethanol or
methanol to an absorbance of 0.70 £ 0.02 at 734 nm.

e Reaction: Add a small volume (e.g., 10 pL) of different concentrations of anthraflavic acid to
a larger volume (e.g., 1 mL) of the ABTSe+ working solution.

 Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
o Absorbance Measurement: Measure the absorbance at 734 nm.

o Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of
control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

Anthraflavic acid is a promising natural compound with well-documented anticancer, enzyme
inhibitory, and antimutagenic properties. The data and protocols presented in this technical
guide provide a solid foundation for researchers and drug development professionals to further
explore its therapeutic potential. Future research should focus on elucidating the detailed
molecular mechanisms underlying its biological activities, particularly its impact on signaling
pathways in various disease models, and on preclinical and clinical evaluation to translate
these findings into novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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